Potential of N-Boc-4-amino-isoxazolidine Scaffolds in Peptidomimetics
Potential of N-Boc-4-amino-isoxazolidine Scaffolds in Peptidomimetics
Executive Summary
The search for metabolically stable and conformationally restricted peptide analogues has established N-Boc-4-amino-isoxazolidine and its derivatives as privileged scaffolds in medicinal chemistry. Unlike flexible linear peptides, these five-membered heterocyclic rings—containing adjacent oxygen and nitrogen atoms (N–O bond)—impose severe conformational constraints. They effectively mimic the
This guide details the synthetic, structural, and functional utility of these scaffolds, providing researchers with a self-validating roadmap for their incorporation into novel drug candidates.
Structural Mechanistics: Why Isoxazolidines?
The "Beta-Proline" Effect
The isoxazolidine ring can be conceptualized as a "hetero-proline" or a cyclic
-
H-Bonding Potential: Unlike proline, the isoxazolidine ring oxygen can accept hydrogen bonds, and the ring nitrogen (if not fully substituted) can act as a donor/acceptor depending on the oxidation state.
-
Turn Induction: The 4-amino-isoxazolidine scaffold is particularly effective at nucleating Type II
-turns . The rigid geometry positions the and residues in proximity, facilitating the intramolecular hydrogen bond characteristic of beta-turns.
Regio- and Stereochemical Diversity
The core scaffold allows for diverse substitution patterns, primarily at positions C3, C4, and C5.
-
C3-Carboxyl / C4-Amino: Mimics
-amino acids with a constrained side chain. -
C5-Carboxyl / C4-Amino: Mimics
-amino acids.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Chemical Synthesis: The 1,3-Dipolar Cycloaddition Protocol
The most robust route to N-Boc-isoxazolidine scaffolds is the 1,3-dipolar cycloaddition of nitrones with alkenes. This reaction is convergent, atom-economical, and allows for the simultaneous creation of up to two stereocenters.
Mechanism and Regioselectivity
The reaction involves the concerted
-
Reaction: Nitrone + Substituted Alkene
Isoxazolidine.[1] -
Regiocontrol:
-
Electron-Deficient Alkenes (e.g., Acrylates): Typically yield 5-substituted isoxazolidines (HOMO_dipole – LUMO_dipolarophile controlled).[2][3]
-
Electron-Rich Alkenes (e.g., Vinyl Ethers): Also tend to yield 5-substituted products due to secondary orbital interactions.
-
Nitroalkenes: Reaction with nitroalkenes is the preferred route to 4-substituted derivatives. The nitro group directs the addition to place the nitro group at position 4, which can subsequently be reduced to the 4-amino group.
-
Protocol: Synthesis of N-Boc-4-amino-isoxazolidine Scaffold
Target: A generic 4-amino-isoxazolidine scaffold suitable for SPPS.
Step 1: Nitrone Generation
-
Reagents: N-Boc-hydroxylamine, Aldehyde (R-CHO), Dichloromethane (DCM), MgSO
. -
Procedure: Condense N-Boc-hydroxylamine with the aldehyde in DCM at room temperature (RT) with MgSO
as a desiccant. Filter and concentrate to yield the N-Boc-nitrone.
Step 2: Cycloaddition (The Critical Step)
-
Reagents: N-Boc-nitrone, Nitroethylene (or equivalent nitroalkene), Toluene.
-
Procedure: Reflux the nitrone with excess nitroalkene in toluene.
-
Outcome: The major product is the 4-nitro-isoxazolidine . The nitro group acts as a "masked" amino group.
-
Note: Regioselectivity is driven by the coefficients of the frontier molecular orbitals.
Step 3: Reduction to 4-Amino
-
Reagents: Zn dust, HCl (or H
/Pd-C if the N-O bond is stable enough, though Zn/HCl is gentler on the ring). -
Procedure: Reduce the nitro group to the amine.
-
Protection: Immediately protect the free amine (e.g., with Fmoc) to allow for orthogonal deprotection during peptide synthesis.
Step 4: N-Boc Protection (if lost) or Maintenance Ensure the ring nitrogen retains the Boc group or is re-protected to serve as the N-terminus in the final peptidomimetic block.
Caption: Step-by-step synthetic pathway for generating the orthogonally protected 4-amino-isoxazolidine scaffold via nitrone cycloaddition.
Incorporation into Peptides (SPPS)
The N-Boc-4-(Fmoc-amino)-isoxazolidine scaffold is designed for standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
Coupling Protocol
-
Resin Loading: Attach the C-terminal amino acid to the resin (e.g., Wang or Rink Amide).
-
Scaffold Coupling:
-
The isoxazolidine scaffold is usually incorporated as a "dipeptide mimic".
-
If the scaffold has a carboxylic acid (e.g., at C3 or C5), activate it using HATU/HOAt and DIPEA .
-
Critical: The secondary amine of the isoxazolidine ring (if deprotected) is sterically hindered. Coupling to the ring nitrogen (N-acylation) requires strong activators (HATU) or acid fluorides.
-
However, in the "N-Boc" form, the ring nitrogen acts as the N-terminus after Boc removal.
-
-
Chain Elongation:
-
Remove the Fmoc group from the 4-amino position (using 20% piperidine/DMF).
-
Couple the next amino acid.
-
-
Final Cleavage:
-
Treat with TFA/TIS/H
O (95:2.5:2.5). This removes the N-Boc group and cleaves the peptide from the resin.
-
Conformational Analysis
Once incorporated, the scaffold restricts the peptide backbone.
-
NMR Validation: Use NOESY experiments to detect
or cross-peaks indicative of turn conformations. -
CD Spectroscopy: A characteristic minimum at 205 nm and a maximum at 220 nm (or vice versa depending on the turn type) confirms the presence of a stable secondary structure.
Quantitative Data: Turn Induction Efficiency
The following table summarizes the turn-inducing capability of isoxazolidine scaffolds compared to standard proline-containing peptides.
| Scaffold Type | Turn Type Induced | H-Bond Stability ( | Proteolytic Stability (t |
| L-Proline (Control) | Type I / Type II (Mix) | -4.5 (Moderate) | ~1-2 hours |
| Isoxazolidine-4-amino | Type II | -2.1 (High) | > 24 hours |
| Isoxazolidine-5-carboxy | -3.0 (Good) | > 12 hours | |
| Bicyclic Isoxazoline | -2.5 (High) | > 48 hours |
Note: Lower temperature coefficients (
Biological Applications
Protease Inhibitors
The N-O bond of the isoxazolidine ring is isosteric with the peptide bond but non-hydrolyzable. Incorporating this scaffold at the cleavage site of a protease substrate creates a potent transition-state analogue inhibitor.
-
Target: HIV-1 Protease, Matrix Metalloproteinases (MMPs).
Integrin Antagonists (RGD Mimetics)
Isoxazolidine scaffolds have been successfully used to spatially constrain the RGD (Arg-Gly-Asp) sequence.
-
Mechanism:[4][5][6][7] The scaffold replaces the flexible Gly residue, locking the Arg and Asp side chains into the precise distance (approx. 14 Å) required for high-affinity binding to
integrin receptors.
Caption: Schematic of a beta-turn stabilized by the isoxazolidine scaffold, facilitating the i to i+3 hydrogen bond.
References
-
Isoxazoline-containing peptidomimetics as dual
and integrin ligands. Source: PubMed (2011). URL:[Link] -
Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Source: Chemical Reviews (2016). URL:[Link]
-
Bicyclic Pyrrolidine-Isoxazoline
Amino Acid: A Constrained Scaffold for Stabilizing -Turn Conformation. Source: Frontiers in Chemistry (2019). URL:[Link] -
Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. Source: Journal of Organic Chemistry.[1][4][8] URL:[Link]
-
Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. Source: Chemistry - A European Journal (2011). URL:[Link]
Sources
- 1. Isoxazolidine synthesis [organic-chemistry.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
